molecular formula C17H11BrN6S B294685 1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole

1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole

Cat. No. B294685
M. Wt: 411.3 g/mol
InChI Key: WEZUYYQPXWQPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole is not fully understood. However, it has been suggested that this compound exerts its anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the activity of various enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes involved in cancer cell growth. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole in lab experiments is its potent anti-tumor activity. This compound has been shown to exhibit significant activity against various cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets in cancer cells. Another direction is to explore its potential applications in the treatment of various inflammatory diseases. Additionally, further research is needed to optimize the synthesis method for this compound and improve its solubility in water.

Synthesis Methods

The synthesis of 1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole involves the reaction of 2-mercapto-5-(2-bromophenyl)-1,3,4-thiadiazole with 6-(chloromethyl)-1H-benzimidazole in the presence of a base such as potassium carbonate. This reaction yields the desired compound as a white solid with a high yield.

Scientific Research Applications

1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases.

properties

Molecular Formula

C17H11BrN6S

Molecular Weight

411.3 g/mol

IUPAC Name

3-(benzimidazol-1-ylmethyl)-6-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11BrN6S/c18-12-6-2-1-5-11(12)16-22-24-15(20-21-17(24)25-16)9-23-10-19-13-7-3-4-8-14(13)23/h1-8,10H,9H2

InChI Key

WEZUYYQPXWQPRX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54)Br

Origin of Product

United States

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